Cipepofol-d6-2

Anesthesiology GABA Receptor Pharmacology Drug Development

Accurate LC-MS/MS quantitation of Cipepofol in biological matrices is compromised by matrix effects and ionization variability. Cipepofol-d6-2 (CAS 2677052-87-6), a hexa-deuterated internal standard, resolves these challenges: • Matched co-elution with native Cipepofol ensures complete matrix effect correction across all sample types. • The +6 Da mass shift (MW 210.34 vs. ~204.3) provides unambiguous MS discrimination without spectral overlap. • Essential for regulatory bioanalysis supporting pharmacokinetic, ADME, and QC release testing. Supplied as a solid with ≥98% purity; stable at ambient temperature during global shipping.

Molecular Formula C14H20O
Molecular Weight 210.34 g/mol
Cat. No. B12374947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipepofol-d6-2
Molecular FormulaC14H20O
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C2CC2)O
InChIInChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D
InChIKeyBMEARIQHWSVDBS-OQTSIUDASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cipepofol-d6-2: Technical Definition and Role as a Stable Isotope-Labeled Anesthetic Reference Standard


Cipepofol-d6-2 (Synonym: Ciprofol-d6-2, HSK3486-d6-2; CAS: 2677052-87-6) is a deuterium-labeled analog of Cipepofol (HSK3486), a novel intravenous anesthetic . As a stable isotope-labeled compound with a molecular formula of C14H14D6O and molecular weight of 210.34 g/mol, its primary and sole validated purpose is to serve as an internal standard for the precise quantitative analysis of Cipepofol in complex biological matrices via mass spectrometry [1]. The parent compound, Cipepofol, is a 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator and direct agonist of the GABAA receptor, providing a 4- to 6-fold greater potency than Propofol [2][3].

The Analytical and Clinical Imperative for Procuring a Validated Deuterated Cipepofol Internal Standard


Generic substitution is not possible because Cipepofol-d6-2 is not a therapeutic agent but a precise analytical tool. The use of an unlabeled analog or a non-certified reference standard for LC-MS/MS quantitation introduces significant variability and fails to meet regulatory bioanalytical method validation guidelines. The exact mass shift provided by six deuterium atoms ensures that Cipepofol-d6-2 co-elutes with the native Cipepofol analyte, correcting for matrix effects and ionization variability [1]. Furthermore, the parent compound's distinct clinical profile—including 4-6x greater potency than propofol, a significantly lower incidence of respiratory adverse events, and superior hemodynamic stability—creates an analytical need that can only be met with a matched, structurally identical internal standard to support its ongoing clinical development and monitoring [2][3][4].

Cipepofol-d6-2: Quantifiable Evidence for Selection Over Alternative Reference Standards


Target Compound Potency: 4-6x Superior Potency of Parent Drug Cipepofol vs. Propofol

The parent molecule, Cipepofol (HSK3486), is a 2,6-disubstituted phenol derivative that is 4 to 6 times more potent than Propofol and Fospropofol [1][2]. This class-level inference establishes a significant potency differentiation for the therapeutic agent, which in turn drives the analytical need for a matched internal standard like Cipepofol-d6-2 for accurate bioanalysis during preclinical and clinical studies.

Anesthesiology GABA Receptor Pharmacology Drug Development

Respiratory Safety: 11.6% Absolute Risk Reduction for Respiratory Adverse Events vs. Propofol

In a multicenter parallel-controlled clinical trial (REST trial) with 871 patients, Cipepofol (0.3 mg/kg) demonstrated a significantly lower incidence of respiratory-related adverse events compared to Propofol (1.5 mg/kg) [1]. The full analysis set showed an incidence of 22.3% for Cipepofol vs. 33.9% for Propofol (P < 0.001), with the risk of experiencing a respiratory AE being 1.82 times higher in the Propofol group (P < 0.001). This class-level inference of a superior safety profile for the parent drug directly supports the need for its deuterated analog, Cipepofol-d6-2, in pharmacokinetic and safety monitoring studies.

Anesthesiology Respiratory Safety Geriatrics Clinical Trial

Injection Pain: 25.8% Absolute Reduction in Incidence vs. Propofol

A key clinical advantage of Cipepofol is a dramatically lower incidence of injection pain, a common and distressing side effect of Propofol. In the REST trial, the incidence of injection pain was 2.6% in the Cipepofol group compared to 28.4% in the Propofol group (P < 0.001) [1]. This finding is consistent across other studies, where Cipepofol is associated with less injection pain than Propofol [2]. This class-level evidence of improved patient comfort underscores the importance of Cipepofol as a next-generation anesthetic and the need for its deuterated internal standard in associated research.

Anesthesiology Patient Comfort Clinical Trial

Analytical Specificity: Defined Mass Shift and Purity for Bioanalytical Quantitation

Cipepofol-d6-2 is a deuterium-labeled form of Cipepofol with a molecular weight of 210.34 g/mol, providing a defined mass shift of +6 Da relative to the unlabeled parent compound (MW ~204.3 g/mol) [1]. This exact mass difference allows for clear chromatographic and mass spectrometric separation from the analyte, eliminating signal interference. The parent compound (unlabeled Cipepofol) is commercially available with a validated purity of 99.82% , and the deuterated analog is designed for use as a tracer for quantitation during the drug development process [2]. This direct comparison establishes Cipepofol-d6-2 as the specific, structurally identical internal standard required for accurate and precise quantification of Cipepofol.

Bioanalysis LC-MS/MS Internal Standard Method Validation

Validated Applications of Cipepofol-d6-2 Based on Quantitative Evidence


LC-MS/MS Bioanalysis for Pharmacokinetic Studies of Cipepofol

The primary and evidence-supported application is its use as an internal standard in LC-MS/MS or GC-MS assays for the quantification of Cipepofol in plasma, serum, or other biological matrices [1]. The +6 Da mass shift relative to the parent drug Cipepofol (MW ~204.3 g/mol) ensures unambiguous identification and correction for matrix effects and ionization efficiency, enabling the generation of precise pharmacokinetic data [2]. This is essential for studies leveraging the parent drug's demonstrated 4-6x greater potency over Propofol, which requires sensitive and accurate detection at lower concentrations [3].

Supporting Clinical Trials Focused on Respiratory and Hemodynamic Safety

This internal standard is critical for analytical support in clinical trials investigating Cipepofol's superior safety profile. For instance, in studies comparing Cipepofol to Propofol, where Cipepofol showed an 11.6% absolute reduction in respiratory adverse events and a 25.8% reduction in injection pain, accurate plasma concentration monitoring is necessary to establish exposure-response relationships [1]. Similarly, in studies demonstrating superior hemodynamic stability in high-risk patient populations (e.g., severe aortic stenosis), Cipepofol-d6-2 is required for the precise quantitation of the drug in pharmacokinetic sub-studies that correlate with these improved clinical outcomes [2].

Drug Metabolism and Excretion Studies of Next-Generation Anesthetics

Given that the parent drug Cipepofol is metabolized via hepatic glucuronidation and excreted renally, the deuterated internal standard is essential for quantifying the parent drug and its metabolites in urine and fecal samples [1]. This is a core application in regulatory-required ADME (Absorption, Distribution, Metabolism, and Excretion) studies for the development and approval of this next-generation anesthetic, which is being positioned as a safer alternative to Propofol [2][3].

Quality Control and Batch Release Testing of Cipepofol Drug Product

Cipepofol-d6-2 can be employed as an internal standard in validated analytical methods for the quality control of Cipepofol injectable emulsions. It ensures the accurate determination of drug content and related substances in the final pharmaceutical product, a requirement for batch release and stability testing. The unlabeled Cipepofol reference standard is available with a certified purity of 99.82%, and the deuterated analog is used to ensure the analytical method's accuracy and precision in a QC laboratory setting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cipepofol-d6-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.